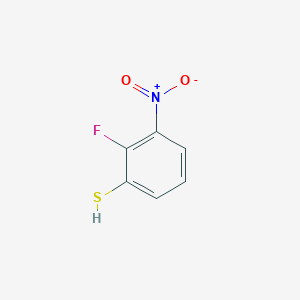
2-Fluoro-3-nitrobenzene-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-nitrobenzene-1-thiol typically involves multiple steps One common method starts with the nitration of a fluorobenzene derivative to introduce the nitro groupThe reaction conditions often require the use of strong acids or bases, and the process may involve intermediate steps such as halogenation and reduction .
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent product quality. The use of catalysts and advanced purification techniques is common to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-3-nitrobenzene-1-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The fluorine atom can be substituted by other nucleophiles in the presence of appropriate catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Fluoro-3-nitrobenzene-1-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive thiol group.
Medicine: Explored for its potential in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mécanisme D'action
The mechanism of action of 2-Fluoro-3-nitrobenzene-1-thiol involves its reactive functional groups. The thiol group can form covalent bonds with various biomolecules, potentially altering their function. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluorine atom can influence the compound’s reactivity and stability, affecting its overall biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoronitrobenzene: Lacks the thiol group, making it less reactive in certain biochemical applications.
3-Nitrobenzenethiol: Lacks the fluorine atom, which can affect its chemical stability and reactivity.
2-Fluoro-4-nitrobenzenethiol: Similar structure but with different positional isomers, leading to variations in reactivity and applications.
Uniqueness
2-Fluoro-3-nitrobenzene-1-thiol is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both a nitro group and a thiol group on the same benzene ring allows for diverse chemical transformations and applications, making it a valuable compound in various research and industrial contexts .
Propriétés
Formule moléculaire |
C6H4FNO2S |
|---|---|
Poids moléculaire |
173.17 g/mol |
Nom IUPAC |
2-fluoro-3-nitrobenzenethiol |
InChI |
InChI=1S/C6H4FNO2S/c7-6-4(8(9)10)2-1-3-5(6)11/h1-3,11H |
Clé InChI |
LNDCHJLAXOUQKV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)S)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


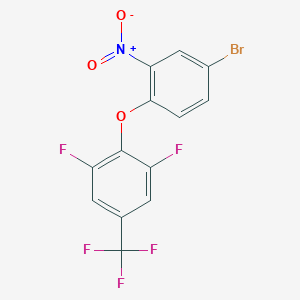
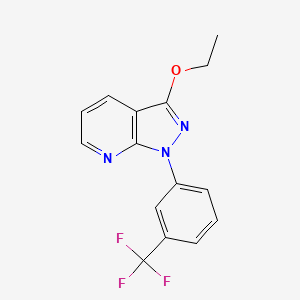
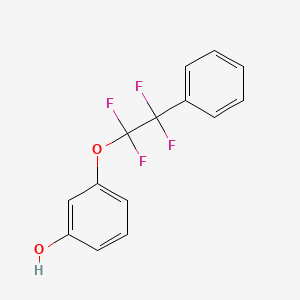
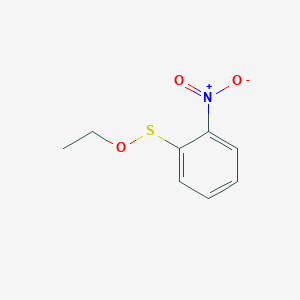



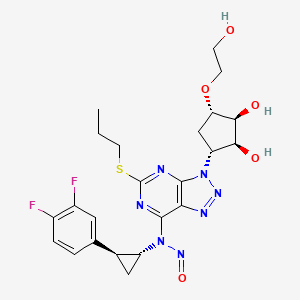

![4-[5-[5-carboxy-3-oxo-2-(4-sulfophenyl)-1H-pyrazol-4-yl]penta-2,4-dienylidene]-5-oxo-1-(4-sulfophenyl)pyrazole-3-carboxylic acid](/img/structure/B13424756.png)
![(6S,8S,9R,10S,11S,13S,14S,17S)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B13424769.png)
![2-[3-(4-fluorobenzoyl)-6-methoxy-2-methylindol-1-yl]acetic acid](/img/structure/B13424773.png)
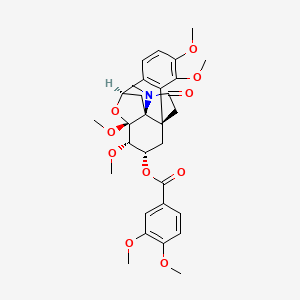
![1,2,3,4,5,5,6,6-Octafluorobicyclo[2.2.0]hex-2-ene](/img/structure/B13424780.png)
